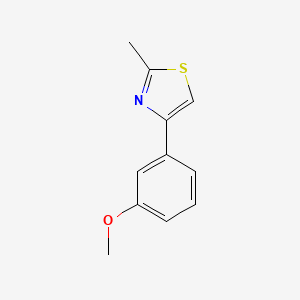

4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

Beschreibung

Significance of Heterocyclic Chemistry in Contemporary Science

Heterocyclic chemistry is a cornerstone of organic chemistry, with its principles underpinning significant advancements across medicine, agriculture, and technology. msesupplies.comijpsr.com Heterocyclic compounds, characterized by a cyclic structure containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic science. numberanalytics.comopenaccessjournals.com Over half of all known organic compounds are classified as heterocyclic, highlighting their vast structural diversity. msesupplies.com This class of molecules is fundamental to numerous biological processes; essential biomolecules such as DNA, RNA, vitamins, and many amino acids feature heterocyclic rings. openaccessjournals.com

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties that influence the compound's reactivity, solubility, and ability to interact with biological targets. msesupplies.comnumberanalytics.com This versatility makes them indispensable in drug discovery, with estimates suggesting that around 85% of all bioactive substances contain a heterocyclic system. msesupplies.com Medicinal chemists leverage these structures to fine-tune the pharmacokinetic properties of drugs, enhancing their efficacy and safety. msesupplies.com Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, dyes, conducting polymers, and organic semiconductors, demonstrating their broad impact on materials science and modern technology. msesupplies.comnumberanalytics.com

The Thiazole (B1198619) Ring System: A Privileged Scaffold in Fundamental Chemical and Biological Investigations

Among the vast array of heterocyclic systems, the thiazole ring holds a position of particular importance in chemical and biological research. nih.govglobalresearchonline.net Thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. wjrr.org This structure is a key component in a variety of natural products, including Vitamin B1 (thiamine), which is crucial for nervous system function. analis.com.my The aromaticity of the thiazole ring, resulting from the delocalization of six π-electrons, confers significant stability and specific reactivity. globalresearchonline.netanalis.com.my

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit an exceptionally broad spectrum of biological activities. analis.com.mynih.gov These include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties, among others. nih.govnih.gov The versatility of the thiazole ring allows for substitution at its C-2, C-4, and C-5 positions, enabling chemists to systematically modify its structure to optimize therapeutic potential. analis.com.my The presence of both a sulfur atom (a soft Lewis acid) and a nitrogen atom (a Lewis base) allows for diverse interactions with biological macromolecules. Consequently, the thiazole scaffold is found in numerous FDA-approved drugs and is a constant focus of drug discovery and development programs. nih.govfabad.org.tr

Table 1: Properties of the Thiazole Ring

| Property | Description | Source(s) |

| Structure | Five-membered heterocyclic ring with sulfur at position 1 and nitrogen at position 3. | analis.com.my |

| Formula | C₃H₃NS | wjrr.org |

| Aromaticity | Exhibits aromatic character due to the delocalization of 6 π-electrons, following Hückel's rule. | globalresearchonline.netanalis.com.my |

| Appearance | Pale-yellow liquid. | analis.com.my |

| Solubility | Soluble in alcohol and ether, moderately soluble in water. | analis.com.my |

| Reactivity | Undergoes various reactions including electrophilic and nucleophilic substitutions. The reactivity can be modulated by substituents at the C-2, C-4, and C-5 positions. | nih.govanalis.com.my |

Contextualization of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole within Thiazole Research and Related Aryl Thiazole Derivatives

The compound 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole belongs to the class of aryl thiazole derivatives, which are a major focus of contemporary chemical research. This class is characterized by the attachment of an aromatic (aryl) group to the thiazole core. The specific nature and substitution pattern of this aryl ring can profoundly influence the molecule's biological activity. orientjchem.orgresearchgate.net

The "4-(3-Methoxyphenyl)" substituent is of particular interest. Research on related heterocyclic structures has frequently shown that the presence of a methoxy (B1213986) (-OCH₃) group on a phenyl ring can enhance biological efficacy. nih.gov For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives revealed that compounds bearing a 3-methoxyphenyl (B12655295) group exhibited significant antitumor activity. mdpi.com Similarly, the activity of certain anticonvulsant compounds was attributed to a methoxyphenyl group attached to a pyridine (B92270) ring. nih.gov The methoxy group is an electron-donating group that can alter the electronic distribution of the entire molecule, potentially improving its binding affinity to target enzymes or receptors.

The structure of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole represents a specific combination of these key features: the stable and versatile thiazole ring, a methyl group at the 2-position, and a methoxy-substituted phenyl ring at the 4-position. Research into analogous compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles and other aryl thiazole derivatives, has aimed to develop novel therapeutic agents, particularly for their potential as anticancer and antimicrobial agents. researchgate.netresearchgate.net

Table 2: Examples of Biologically Active Aryl Thiazole and Related Derivatives

| Compound Class/Derivative | Substituents of Note | Reported Biological Activity | Source(s) |

| 2,5-Disubstituted Thiazoles | Varies | Antimicrobial (against MRSA) | nih.gov |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazole | 4-methoxyphenyl (B3050149), diphenyl | Antitubercular, Antimicrobial | researchgate.net |

| 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine Derivatives | 3,4,5-trimethoxyphenyl, pyrimidine | Antiproliferative (Anticancer) | mdpi.com |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | 3-methoxyphenyl | Anticancer | mdpi.comnih.gov |

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Methoxybenzoyl, various aryl groups | Anticancer (Tubulin Polymerization Inhibition) | researchgate.net |

Scope and Objectives of Research on 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

The primary objective of research focusing on 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole is to synthesize and characterize this novel chemical entity and to conduct a systematic evaluation of its potential biological activities. Based on the established importance of the aryl thiazole scaffold, the investigation would be driven by several key goals.

A fundamental objective is the development of an efficient and scalable synthetic route to the target compound. This often involves adapting established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, using appropriate starting materials. nih.gov Following a successful synthesis, comprehensive structural characterization using modern spectroscopic techniques (e.g., NMR, IR) and elemental analysis is essential to confirm the molecule's identity and purity. orientjchem.org

The core of the research would then shift to exploring the compound's biological profile. Drawing from the activities of related methoxyphenyl-substituted heterocycles, the primary research scope would likely include:

Anticancer Screening: Evaluating the compound's cytotoxic effects against a panel of human cancer cell lines. mdpi.commdpi.com

Antimicrobial Evaluation: Testing its efficacy against various strains of pathogenic bacteria and fungi, including drug-resistant strains. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substituents on the phenyl ring or at the 2-position of the thiazole to understand how these structural changes impact biological activity. This provides critical insights for designing more potent and selective molecules. researchgate.net

Ultimately, the research aims to determine if 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole can serve as a new lead compound for the development of future therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVRCAUPZZJNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598206 | |

| Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365427-24-3 | |

| Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methoxyphenyl 2 Methyl 1,3 Thiazole and Its Structural Analogs

Overview of Classical Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the thiazole ring has been achieved through various synthetic routes, with several classical methods remaining fundamental in organic synthesis. These methods typically involve the reaction of two key building blocks to form the heterocyclic core.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is arguably the most well-known and widely employed method for the synthesis of thiazoles. lgpu.org This reaction involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide. lgpu.orgrsc.org The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the starting materials.

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide ion. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.

Numerous modifications and variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, ultrasound assistance, and various catalysts to promote the reaction. nih.gov For instance, the use of solid-supported catalysts can simplify product purification and catalyst recovery. nih.gov

Condensation Reactions Involving Thioamides and α-Halocarbonyl Compounds

This category of reactions is essentially the foundation of the Hantzsch synthesis. The core principle involves the formation of the thiazole ring by combining a component containing a C-S-N fragment (the thioamide) with a C-C fragment where one carbon is electrophilic (the α-halocarbonyl).

The reaction is a classic example of a heterocyclization reaction. The thioamide acts as a binucleophile, with the sulfur atom initially attacking the halogenated carbon and the nitrogen atom subsequently attacking the carbonyl carbon to close the ring. The choice of the thioamide and the α-halocarbonyl compound directly dictates the substitution pattern of the resulting thiazole. For instance, using a simple thioamide like thioacetamide (B46855) will introduce a methyl group at the 2-position of the thiazole ring. Similarly, the choice of the α-haloketone determines the substituent at the 4-position.

Targeted Synthesis of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

The synthesis of the specific compound, 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, is a direct application of the Hantzsch thiazole synthesis. The strategic selection of starting materials is paramount to achieving the desired substitution pattern.

Strategic Considerations for Introducing the 3-Methoxyphenyl (B12655295) Moiety

To introduce the 3-methoxyphenyl group at the 4-position of the thiazole ring, the corresponding α-haloketone is required. The logical starting material is 3-methoxyacetophenone. This ketone can be halogenated at the α-position to yield 2-bromo-1-(3-methoxyphenyl)ethanone (B137907). This brominated ketone then serves as the key building block carrying the desired 3-methoxyphenyl moiety. The preparation of similar α-bromoketones is a well-established process in organic synthesis. prepchem.com

Pathways for Methyl Group Incorporation at Position 2 of the Thiazole Ring

The incorporation of a methyl group at the 2-position of the thiazole ring is achieved by using the appropriate thioamide. In this case, thioacetamide (CH₃CSNH₂) is the reagent of choice. The methyl group of the thioacetamide directly becomes the substituent at the C2 position of the newly formed thiazole ring.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. Several factors can be optimized to maximize the yield and purity of the final product, 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole.

Catalyst Selection: While the Hantzsch synthesis can often proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. Both acid and base catalysts can be employed. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot, multi-component Hantzsch syntheses. nih.gov The choice of catalyst can also influence the regioselectivity of the reaction when unsymmetrical thioamides are used. rsc.org

Solvent Effects: The choice of solvent can impact the solubility of the reactants and the rate of the reaction. Ethanol is a commonly used solvent for the Hantzsch synthesis. However, greener alternatives such as water or solvent-free conditions (grinding) have also been successfully employed. bepls.comresearchgate.net One-pot syntheses in aqueous micelles have also been reported as an efficient and environmentally friendly approach.

Temperature and Reaction Time: The reaction temperature and duration are critical parameters. Conventional heating under reflux is common, but alternative energy sources like microwave irradiation and ultrasound have been shown to significantly reduce reaction times from hours to minutes and often lead to higher yields. nih.gov

Below is a table summarizing the optimization of various parameters for Hantzsch-type thiazole syntheses, which can be applied to the synthesis of the target compound.

| Parameter | Conventional Method | Optimized/Green Method | Rationale |

| Catalyst | Often none, or simple acids/bases | Silica-supported tungstosilisic acid nih.gov | Reusable, environmentally friendly, and can improve yield. |

| Solvent | Ethanol, DMF | Water, bepls.com Grinding (solvent-free) researchgate.net | Reduced environmental impact and simplified workup. |

| Energy Source | Reflux (conventional heating) | Microwave irradiation, nih.gov Ultrasound nih.gov | Drastic reduction in reaction time and often improved yields. |

| Reaction Time | Several hours | Minutes to a few hours | Increased efficiency and throughput. |

By carefully considering these strategic and optimization factors, the synthesis of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole can be achieved efficiently and with high purity, leveraging the robust and versatile Hantzsch thiazole synthesis.

Modern and Green Chemistry Approaches in Thiazole Synthesis

In line with the principles of green chemistry, recent research has emphasized the reduction of hazardous waste, elimination of toxic catalysts and solvents, and improvement of energy efficiency. These principles have been successfully applied to thiazole synthesis, leading to innovative methodologies.

The development of catalyst-free synthetic routes represents a significant advance in green chemistry, minimizing chemical waste and simplifying product purification. Several protocols have been established for thiazole synthesis that obviate the need for a catalyst, often utilizing environmentally benign solvents like water or glycerin.

One such approach involves the condensation of α-bromoketones with thiourea (B124793) or thioamide compounds in glycerin at room temperature. This method has been shown to produce a variety of substituted thiazole derivatives in excellent yields and short reaction times without any catalyst. acgpubs.org Glycerin serves as a recyclable and biodegradable reaction medium, enhancing the green credentials of the synthesis. acgpubs.org Similarly, visible-light-promoted synthesis of thiazoles has been achieved in an ethanol-water medium, also circumventing the need for a catalyst or a photosensitizer. This technique utilizes visible light as an inexpensive and non-toxic reagent to facilitate the necessary C-S and C-N bond formations.

Another strategy employs "on-water" synthesis, where the reaction is performed in an aqueous suspension. This method often leads to enhanced reaction rates and selectivity compared to conventional organic solvents. These catalyst-free and on-water approaches offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact.

| Reactant A | Reactant B | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | Thioacetamide | Glycerin, Room Temp, 2h | 92% | acgpubs.org |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | Glycerin, Room Temp, 1h | 94% | acgpubs.org |

| α-Haloketones | Thioamides | Visible Light, EtOH/H₂O | Excellent |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, dramatically reducing reaction times, increasing product yields, and often enhancing selectivity compared to conventional heating methods. The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including thiazoles.

The synthesis of 4-aryl-2-aminothiazoles, for example, has been achieved in minutes with high yields by reacting α-haloketones (like o-chloroacetophenone) and thiourea under microwave irradiation. This green chemistry approach is often solvent-free or uses minimal amounts of a high-boiling, non-toxic solvent. The rapid and uniform heating provided by microwaves accelerates the rate of the condensation and cyclization steps, leading to a more efficient process.

Numerous studies have demonstrated the superiority of microwave-assisted protocols over traditional methods for synthesizing a wide range of thiazole derivatives. For instance, multicomponent reactions to prepare complex thiazolyl-pyridazinediones are completed in 4-8 minutes under microwave irradiation, a significant improvement over hours required by conventional heating. This efficiency makes MAOS a highly attractive method for library synthesis in drug discovery and for process optimization in chemical manufacturing.

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 4-(o-chlorophenyl)-2-aminothiazole | Several hours | ~2 minutes | High yields | nih.gov |

| Thiazolyl-pyridazinediones | Not specified | 4-8 minutes | High yields | researchgate.net |

| 2-Cyano-N-(4-oxo-2-substituted-thiazolidin-3-yl)acetamides | 10 hours | 10-15 minutes | Increased from 69% to 72% (example 7a) | researchgate.net |

| N-alkylated 2-pyridones | 180 minutes | 15 minutes | Increased from 65-77% to 81-94% | nih.gov |

The use of magnetic nanocatalysts is a rapidly growing area in organic synthesis, combining the high efficiency of catalysis with straightforward, environmentally friendly catalyst recovery. google.comnih.gov These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄ or γ-Fe₂O₃), coated with a stabilizing shell (e.g., silica) and functionalized with catalytically active sites, often metal complexes. nih.govias.ac.in The primary advantage is the simple separation of the catalyst from the reaction mixture using an external magnet, allowing for easy purification and multiple catalyst recycling cycles without significant loss of activity. google.comias.ac.in

Several magnetic nanocatalyst systems have been developed for thiazole synthesis. For example, Fe₃O₄@CeO₂ nanoparticles have been used to catalyze the one-pot, three-component reaction of ethyl chloroacetate, thiosemicarbazide, and acetophenone derivatives, affording thiazole products in high efficiency within 40 minutes. scirp.org Another novel catalyst, γ-Fe₂O₃@SiO₂@Phen@Cu(II), has been employed for the synthesis of new thiazole derivatives in ethanol, achieving excellent yields (88–97%) in very short reaction times (5–15 minutes). ias.ac.in This catalyst was successfully reused for up to four cycles with no substantial decrease in its catalytic activity. ias.ac.in These methods are characterized by mild reaction conditions, high yields, and adherence to green chemistry principles, making them powerful alternatives to traditional catalytic systems. ias.ac.innih.gov

| Catalyst | Reaction Type | Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@CeO₂ | Three-component | 40 minutes | High | Not specified | scirp.org |

| γ-Fe₂O₃@SiO₂@Phen@Cu(II) | Multicomponent | Ethanol, r.t., 5-15 min | 88-97% | 4 cycles | ias.ac.in |

| γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II) | Three-component | Ethanol, r.t., 20-28 min | 88-95% | Not specified | nih.gov |

Derivatization Strategies of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole Scaffold

Derivatization of a lead compound is a critical step in medicinal chemistry for optimizing its pharmacological profile. The 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole scaffold offers several positions for chemical modification, including the methoxyphenyl substituent and the thiazole ring itself.

The 3-methoxyphenyl group is a versatile handle for structural modifications. A primary and highly useful transformation is the O-demethylation of the methoxy (B1213986) group to a hydroxyl group. This conversion unlocks a plethora of subsequent functionalization possibilities.

Boron Tribromide (BBr₃): This is a powerful Lewis acid that effectively cleaves methoxy groups, even at low temperatures. It is often the reagent of choice due to its high reactivity. chem-station.com

Hydrobromic Acid (HBr): A strong Brønsted acid, 47% aqueous HBr can be used for demethylation, typically at elevated temperatures. chem-station.com

Aluminum Chloride (AlCl₃): This Lewis acid is a cost-effective option, particularly for demethylating methoxy groups that are ortho to an electron-withdrawing group. researchgate.net

Magnesium Iodide (MgI₂): An efficient and selective demethylation can be achieved using MgI₂ under solvent-free conditions, which tolerates a variety of other functional groups. nih.gov

Once the hydroxyl group is unmasked, it can be subjected to various reactions, such as alkylation or acylation, to introduce new side chains. Alternatively, it can be converted into a triflate, which can then participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds, thereby introducing diverse substituents onto the phenyl ring.

For a 2,4-disubstituted thiazole like 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, the C5 position is the most accessible site for further functionalization. Direct electrophilic substitution at this position is a common strategy.

A key intermediate for C5-functionalization is the 5-halo-thiazole derivative. For instance, an analog like 2-methyl-4-phenylthiazole can be readily brominated at the C5 position to yield 5-bromo-2-methyl-4-phenyl-1,3-thiazole. cymitquimica.com This brominated compound is a versatile building block. The bromine atom can be readily displaced or used in a variety of transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of various aryl or heteroaryl groups at the C5 position.

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents.

Heck Coupling: Alkenyl groups can be installed via this palladium-catalyzed reaction.

Lithiation: The C5-proton can be abstracted by a strong base like n-butyllithium, creating a nucleophilic C5-lithiated species. This intermediate can then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce diverse functional groups.

These derivatization strategies allow for the systematic exploration of the chemical space around the core thiazole scaffold, facilitating the development of analogs with tailored properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole |

| Thioacetamide |

| 2-Bromo-1-(3-methoxyphenyl)ethan-1-one |

| 2-Bromo-1-phenylethanone |

| Thiourea |

| 4-Phenylthiazol-2-amine |

| 1-Methylthiourea |

| 1-Phenylthiourea |

| Thiobenzamide |

| 2-Bromo-1-(naphthalen-2-yl)ethanone |

| 4-(Naphthalen-2-yl)thiazol-2-amine |

| o-Chloroacetophenone |

| 4-(o-Chlorophenyl)-2-aminothiazole |

| Ethyl chloroacetate |

| Thiosemicarbazide |

| 5-Bromo-2-methyl-4-phenyl-1,3-thiazole |

Mechanistic Organic Chemistry and Reactivity of 4 3 Methoxyphenyl 2 Methyl 1,3 Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Nucleus

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, exhibits a rich and complex reactivity profile. numberanalytics.com It can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the substituents present on the ring. numberanalytics.com

Electrophilic Substitution:

Electrophilic substitution reactions on the thiazole ring are directed by the heteroatoms. The nitrogen atom's electron-withdrawing nature tends to deactivate the ring towards electrophilic attack, while the sulfur atom can donate electron density. In substituted thiazoles, electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon. numberanalytics.compharmaguideline.com The presence of an electron-donating methyl group at the C2 position and a phenyl group at the C4 position in 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole would further influence the electron density distribution and, consequently, the regioselectivity of electrophilic substitution.

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.commasterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiazoles can undergo Friedel-Crafts acylation. numberanalytics.com

Interactive Data Table: Electrophilic Substitution on Thiazoles

| Reaction | Reagent(s) | Typical Position of Attack |

| Halogenation | NBS or NCS | C5 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Friedel-Crafts Acylation | Acyl halide/Lewis Acid | C5 |

Nucleophilic Substitution:

Nucleophilic substitution reactions on the thiazole ring are less common and generally require the presence of a good leaving group. numberanalytics.com The electron-deficient C2 position is the most susceptible to nucleophilic attack. pharmaguideline.com The quaternization of the ring nitrogen enhances the acidity of the C2-hydrogen, facilitating its removal by a base and subsequent reaction with electrophiles. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) can occur on thiazoles bearing a suitable leaving group, such as a halogen. numberanalytics.comresearchgate.net

Chemical Transformations Involving the Methyl Group at Position 2

The methyl group at the C2 position of the thiazole ring is a site of significant reactivity. The electron-withdrawing nature of the adjacent nitrogen atom makes the protons of the methyl group acidic and susceptible to deprotonation by a strong base. This generates a nucleophilic carbanion that can participate in a variety of chemical transformations.

Condensation Reactions: The active methyl group can undergo condensation reactions with aromatic aldehydes to form heterocyclic products. pharmaguideline.com

Deprotonation and Alkylation: Treatment with strong bases like organolithium compounds can deprotonate the methyl group, and the resulting carbanion can be alkylated with alkyl halides. pharmaguideline.com

Reactivity and Site-Selectivity of the 3-Methoxyphenyl (B12655295) Moiety

The 3-methoxyphenyl group attached to the C4 position of the thiazole ring introduces another reactive site into the molecule. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. vaia.comlibretexts.orgorganicchemistrytutor.com This is due to the resonance effect, where the oxygen atom donates a lone pair of electrons to the aromatic ring, increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com

Consequently, electrophilic attack on the 3-methoxyphenyl ring will be directed to the positions ortho and para to the methoxy group. The positions are C2, C4, and C6 of the phenyl ring. However, the C4 position is already substituted with the thiazole ring. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions of the phenyl ring. The inductive effect of the electronegative oxygen atom slightly deactivates the meta positions relative to benzene (B151609). vaia.com

Interactive Data Table: Directing Effects of the Methoxy Group

| Position | Electronic Effect | Reactivity towards Electrophiles |

| Ortho (C2, C6) | Resonance (electron-donating) | Activated |

| Meta (C5) | Inductive (electron-withdrawing) | Deactivated |

| Para (C4) | Resonance (electron-donating) | Activated |

It is important to consider the relative reactivity of the thiazole ring versus the 3-methoxyphenyl ring. The strongly activating nature of the methoxy group makes the phenyl ring highly susceptible to electrophilic attack. In contrast, the thiazole ring is generally less reactive towards electrophiles. Therefore, under many conditions, electrophilic substitution is likely to occur preferentially on the 3-methoxyphenyl moiety.

Ring-Opening and Rearrangement Processes of Substituted Thiazoles

The thiazole ring is generally stable due to its aromatic character. wikipedia.org However, under certain conditions, it can undergo ring-opening and rearrangement reactions. The susceptibility of the thiazole ring to these transformations is influenced by the nature and position of its substituents. researchgate.net

For instance, reductive cleavage of the thiazole ring can be achieved using sodium in liquid ammonia, leading to the formation of propenethiolates. researchgate.net The course of this reaction is dependent on the nature of the substituent at the C2 position. researchgate.net Oxidative ring-opening of benzothiazoles has also been reported. researchgate.net

Quantum chemical calculations have shown that the bioactivation of some thiazole-containing drugs can lead to ring-opening to form reactive thioamides, which may be responsible for hepatotoxicity. researchgate.net These studies suggest that electron-donating substituents on the thiazole ring can favor direct ring-opening pathways. researchgate.net

Exploration of Novel Reaction Pathways for Thiazole Derivatives

The development of novel synthetic methodologies for the functionalization of thiazoles is an active area of research. These new pathways provide access to a diverse range of thiazole derivatives with potential applications in various fields.

Recent advancements include:

Cascade Protocols: The development of cascade reactions allows for the modular synthesis of thiazole and thiazoline (B8809763) derivatives from readily available starting materials under mild conditions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have been successfully employed for the arylation of thiazole derivatives. researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the selective modification of the thiazole ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. wikipedia.org

The exploration of these and other novel reaction pathways will undoubtedly continue to expand the synthetic utility of thiazoles and lead to the discovery of new derivatives with unique properties and applications.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 3 Methoxyphenyl 2 Methyl 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Core Structure Confirmation and Chemical Environment Analysis

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for confirming the primary structure of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole. By analyzing the chemical shifts (δ), integration, and multiplicity of the signals, one can map the electronic environment of each nucleus within the molecule.

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons. For 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, the spectrum is expected to show distinct signals for the methyl group, the thiazole (B1198619) ring proton, the methoxy (B1213986) group, and the four protons of the disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the methyl carbon, the methoxy carbon, the five carbons of the thiazole ring (including the C-S, C=N, and C=C bonds), and the six carbons of the phenyl ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and mesomeric effects within the aromatic and heteroaromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole Predicted values are based on standard additive models and data from analogous structures.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.7 | Singlet (s) | ~19 |

| Thiazole H-5 | ~7.2 | Singlet (s) | ~115 |

| Methoxy O-CH₃ | ~3.8 | Singlet (s) | ~55 |

| Phenyl H-2' | ~7.4 | Singlet-like (t) | ~113 |

| Phenyl H-4' | ~7.0 | Doublet of doublets (dd) | ~114 |

| Phenyl H-5' | ~7.3 | Triplet (t) | ~130 |

| Phenyl H-6' | ~7.5 | Doublet of doublets (dd) | ~120 |

| Thiazole C-2 | - | - | ~166 |

| Thiazole C-4 | - | - | ~152 |

| Phenyl C-1' | - | - | ~135 |

| Phenyl C-3' | - | - | ~160 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, COSY would be crucial for confirming the substitution pattern of the phenyl ring by showing correlations between adjacent aromatic protons (e.g., H-4' with H-5', and H-5' with H-6'). No correlations would be expected for the singlet signals of the methyl, methoxy, and thiazole H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of carbon signals by linking them to their known proton signals. For instance, it would connect the methyl proton signal (~2.7 ppm) to the methyl carbon signal (~19 ppm) and each aromatic proton to its corresponding phenyl carbon.

The methyl protons (~2.7 ppm) to the thiazole C-2 (~166 ppm), confirming the methyl group's position.

The thiazole H-5 proton (~7.2 ppm) to thiazole C-4 (~152 ppm) and phenyl C-1', confirming the connection between the two rings.

The methoxy protons (~3.8 ppm) to the phenyl C-3' (~160 ppm), confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY correlations help to confirm stereochemistry and conformation. Expected NOE correlations would be observed between the thiazole H-5 proton and the ortho-protons of the phenyl ring (H-2' and H-6'), providing evidence for the spatial proximity of the two rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity. For 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole (C₁₁H₁₁NOS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value.

Elemental Composition: C₁₁H₁₁NOS

Monoisotopic Mass: 205.0561 g/mol

Expected [M+H]⁺: 206.0639 m/z

An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing insight into the molecule's substructures. The fragmentation pattern of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole would likely involve characteristic losses related to its functional groups and heterocyclic core. sapub.org Key fragmentation pathways observed in related thiazole structures include the cleavage of the thiazole ring and losses from substituents. researchgate.netsapub.org

Table 2: Predicted Key MS/MS Fragments for [C₁₁H₁₁NOS+H]⁺

| m/z (Fragment Ion) | Proposed Loss | Fragment Structure |

| 191 | Loss of CH₃• from methoxy group | [M-CH₃]⁺ |

| 175 | Loss of CH₂O from methoxy group | [M-CH₂O+H]⁺ |

| 162 | Loss of CH₃CN from thiazole ring | [C₉H₈OS]⁺ |

| 134 | Cleavage yielding methoxyphenyl-C≡S⁺ | [C₈H₇O-C≡S]⁺ |

| 107 | Methoxyphenyl cation | [C₇H₇O]⁺ |

| 99 | 2-Methyl-1,3-thiazole-4-ylium | [C₄H₄NS]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. scirp.org

The IR and Raman spectra of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole would be characterized by vibrations from the aromatic C-H bonds, aliphatic C-H bonds (methyl and methoxy), C=N and C=C bonds within the rings, C-O ether linkage, and C-S bond. researchgate.netmdpi.com Aromatic C-C stretching vibrations typically appear in the 1600–1400 cm⁻¹ range. mdpi.com

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl & Thiazole C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃ & -OCH₃ | 2980 - 2850 |

| C=N Stretch | Thiazole Ring | 1620 - 1580 |

| C=C Stretch | Phenyl & Thiazole Rings | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Methoxy Ether | 1270 - 1230 |

| C-O-C Symmetric Stretch | Methoxy Ether | 1050 - 1020 |

| C-S Stretch | Thiazole Ring | 700 - 600 |

| Out-of-Plane C-H Bending | Substituted Phenyl | 900 - 675 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for 4-(3-methoxyphenyl)-2-methyl-1,3-thiazole is not publicly available, analysis of closely related derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.

Detailed research into various thiazole derivatives reveals a common structural motif where the planarity of the thiazole ring is a key feature. For instance, in the crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one, the thiazole ring is nearly planar, with a maximum deviation of only 0.017 Å. nih.gov The conformation of such molecules is largely defined by the dihedral angles between the thiazole core and its substituent rings. In one studied derivative, the thiazole ring is twisted with respect to the three associated benzene rings, exhibiting dihedral angles of 25.52°, 85.77°, and 81.85°. nih.gov Another related compound, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, shows the two methoxyphenyl groups are nearly perpendicular to the thiazole ring, with dihedral angles of 79.29° and 71.31°. nih.goviucr.org

These findings suggest that for 4-(3-methoxyphenyl)-2-methyl-1,3-thiazole, a significant twist between the 3-methoxyphenyl (B12655295) group and the 2-methyl-1,3-thiazole ring is highly probable. This rotation would be influenced by steric hindrance from the methyl group at the 2-position and the electronic interactions between the aromatic systems.

The supramolecular architecture in the solid state is dictated by weak intermolecular forces. In related structures, C-H···O and C-H···π hydrogen bonds are common, linking molecules into complex three-dimensional networks. nih.govnih.gov Aromatic π–π stacking interactions are also observed, particularly when parallel aromatic rings of neighboring molecules are present, with centroid-to-centroid distances around 3.5872 Å. nih.gov

| Parameter | Observed Value in a Derivative [(2Z,5Z)-3-(4-methoxyphenyl)...] | Reference |

| Thiazole Ring Deviation | Nearly planar (max deviation 0.017 Å) | nih.gov |

| Dihedral Angle (Thiazole-Phenyl) | 25.52° | nih.gov |

| Dihedral Angle (Thiazole-Phenyl) | 85.77° | nih.gov |

| Dihedral Angle (Thiazole-Phenyl) | 81.85° | nih.gov |

| π–π Stacking Distance | 3.5872 Å | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for the analysis of heterocyclic compounds like 4-(3-methoxyphenyl)-2-methyl-1,3-thiazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for verifying the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable for 4-(3-methoxyphenyl)-2-methyl-1,3-thiazole. Based on methodologies developed for analogous compounds, a standard protocol can be proposed. ptfarm.plresearchgate.net

A typical setup would involve an octadecylsilane (B103800) (C18) column, which provides a non-polar stationary phase. ptfarm.plresearchgate.net The mobile phase would likely be a gradient mixture of a polar organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH). ptfarm.plresearchgate.net This allows for the efficient elution and separation of the target compound from any impurities or starting materials. Ultraviolet (UV) detection is appropriate, given the chromophoric nature of the aromatic and thiazole rings; a wavelength between 230-290 nm would likely provide good sensitivity. ptfarm.pl The retention time of the compound under specific conditions serves as a reliable identifier, while the peak area allows for quantification and purity determination. For isolation purposes, the analytical method can be scaled up to preparative HPLC, enabling the collection of highly pure fractions of the target molecule.

| Parameter | Proposed Condition for HPLC Analysis | Rationale/Reference |

| Column | Octadecyl (C18), 5 µm particle size, 250 x 4.6 mm | Standard for non-polar to moderately polar compounds. ptfarm.plresearchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2-4) | Good separation efficiency for aromatic heterocycles. ptfarm.plresearchgate.net |

| Detection | UV at ~239 nm | Strong absorbance by the conjugated system. ptfarm.pl |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation and structural identification capabilities. The applicability of GC-MS to 4-(3-methoxyphenyl)-2-methyl-1,3-thiazole would depend on its volatility and thermal stability. Given its molecular weight and structure, it is likely amenable to GC analysis.

In a hypothetical GC-MS analysis, the compound would be injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane phase, would be appropriate to separate compounds based on their boiling points and interactions with the stationary phase. dnu.dp.ua The temperature of the GC oven would be programmed to ramp up, allowing for the sequential elution of compounds.

The eluting components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can confirm the identity of the compound and its impurities by matching with spectral libraries or through manual interpretation of the fragmentation pattern. This technique is particularly useful for identifying and quantifying trace-level impurities.

Computational Chemistry and Molecular Modeling Studies of 4 3 Methoxyphenyl 2 Methyl 1,3 Thiazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, grounded in the principles of quantum physics, are pivotal for elucidating the electronic structure and inherent reactivity of molecules. These methods offer a detailed view of electron distribution and energy levels, which govern a molecule's chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying thiazole (B1198619) derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are routinely used to determine the optimized geometric structures, vibrational frequencies, and electronic properties of these compounds. researchgate.net For instance, studies on the related compound 2-(4-methoxyphenyl)benzo[d]thiazole have employed DFT to simulate its electronic structure, assess molecular reactivity and stability through frontier molecular orbital (FMO) analysis, and map the molecular electrostatic potential (MEP). dergipark.org.tr

The choice of functional and basis set is critical for the accuracy of DFT calculations. The B3LYP hybrid functional is frequently used and has been shown to be superior to other methods like scaled Hartree-Fock for molecular problems involving thiazole derivatives. nih.govresearchgate.net It often provides the lowest total energy, indicating excellent thermodynamic stability. nih.gov Common basis sets include 6-311G(d,p) and 6-311++G**, which provide a robust description of the electronic environment. nih.govresearchgate.netdergipark.org.tr

Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com The MEP map is also a valuable tool, as it visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Common DFT Functionals and Basis Sets in Thiazole Derivative Studies This table is interactive. Click on the headers to sort.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G** | Electronic Structure, FMO, MEP Analysis | dergipark.org.tr |

| B3LYP | 6-311G(d,p) | Molecular Structure, Vibrational Frequencies | nih.govresearchgate.net |

| B3LYP | 6-311G(d,p) | Optimized Geometrical Structures | researchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, NMR Shifts | mdpi.com |

| CAM-B3LYP | 6-311++G** | Structure, Reactivity, Optical Properties | mdpi.com |

Ab initio methods, such as Hartree-Fock (HF), derive information by solving the Schrödinger equation from "first principles" without using experimental data for parametrization. researchgate.net These methods are fundamental in computational chemistry for providing high-accuracy predictions of molecular properties. elixirpublishers.com

For thiazole-related structures, ab initio HF calculations have been used to investigate optimized geometries and vibrational frequencies, often in comparison with DFT results. nih.govresearchgate.net Studies on 2-(4-methoxyphenyl)benzo[d]thiazole found that bond lengths calculated by the HF method were slightly shorter than those obtained by DFT. researchgate.net While computationally more demanding than DFT, ab initio methods like HF and the more advanced Full Configuration Interaction (FCI)—which is considered the exact solution but is too intensive for most systems—serve as important benchmarks for validating other computational approaches. nih.govarxiv.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational landscapes and the influence of the surrounding environment, such as solvents. nih.gov

For a flexible molecule like 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, MD simulations can explore the full range of accessible conformations by modeling the rotation around the single bond connecting the phenyl and thiazole rings. This analysis reveals the most stable or preferred three-dimensional structures of the molecule.

Furthermore, MD simulations are crucial for understanding solvation effects. By explicitly including solvent molecules (typically water) in the simulation box, it is possible to observe how they interact with the solute and influence its conformation and dynamics. These simulations can also be used to evaluate the stability of a ligand within a protein's binding site and to calculate binding free energies, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. physchemres.org Such studies are vital for assessing how a compound will behave in a biological environment. physchemres.orgdntb.gov.ua

Molecular Docking Studies of Ligand-Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. physchemres.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

For 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole, docking studies would involve computationally placing the molecule into the active site of a specific biological target. A scoring function then estimates the binding affinity for different poses, allowing researchers to identify the most stable binding mode. physchemres.org

Docking studies on analogous thiazole derivatives have provided significant mechanistic insights. For example, the docking of 2-(4-methoxyphenyl)benzo[d]thiazole into cancer-related proteins confirmed stable binding and identified key interactions. dergipark.org.tr These studies frequently reveal the specific amino acid residues involved in binding through interactions such as hydrogen bonds, arene-cation interactions, and hydrophobic contacts. mdpi.com This information is critical for understanding how the ligand exerts its biological effect and for guiding the design of more potent and selective derivatives. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives This table is interactive. Click on the headers to sort.

| Thiazole Derivative Type | Target Protein(s) | Key Findings/Interactions | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)benzo[d]thiazole | Metastasis factor (S100A4), GPCR ADGRL3 | Stable binding within cancer protein receptors. | dergipark.org.tr |

| Thiazole-linked heterocycles | Rho6 | Good binding energy; H-bonds with Ser95, Glu138; arene-cation with Arg96. | mdpi.com |

| Thiazole-based chalcones | DNA gyrase, GyrB, MurA | Inhibition of these enzymes may explain antibacterial activity. | nih.gov |

| Dithiazole and Trithiazole derivatives | Pathogen proteins | Supported biological application and antimicrobial activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are most important for a desired effect.

For thiazole derivatives, numerous QSAR studies have been conducted. These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies, partial charges), steric features (e.g., molar refractivity), and topology. nih.govimist.ma Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbors (kNN) are then used to build the predictive models. imist.maijpsdronline.com

Successful 3D-QSAR models for thiazole derivatives have shown that electrostatic and steric fields are dominant factors in determining binding affinities. nih.govijpsdronline.com Such models have guided the design of potent antagonists for receptors like the human adenosine (B11128) A3 receptor and inhibitors for enzymes like PIN1. nih.govimist.ma

Table 3: Summary of QSAR/QSPR Studies on Thiazole Derivatives This table is interactive. Click on the headers to sort.

| Study Focus | Model Type | Key Descriptors/Findings | Reference |

|---|---|---|---|

| Adenosine A3 receptor antagonists | 3D-QSAR (MFA, MSA) | Jurs descriptors, partial moment of inertia, steric volume were important. | nih.gov |

| Antimicrobial activity | 2D & 3D-QSAR (kNN-MFA) | Electrostatic effects dominantly determine binding affinities. | ijpsdronline.com |

| PIN1 inhibitors | 2D-QSAR (MLR, PLS, ANN) | Molar Refractivity (MR), LogP, and LUMO energy were significant descriptors. | imist.ma |

Virtual Screening and De Novo Design Strategies for Thiazole-Based Scaffolds

Virtual screening and de novo design represent advanced computational strategies for discovering and creating novel drug candidates. The thiazole scaffold is an excellent starting point for these approaches due to its proven biological importance. nih.govmdpi.com

Virtual screening involves the high-throughput computational assessment of large chemical libraries to identify molecules that are likely to bind to a target of interest. nih.gov This can be done using structure-based methods, such as docking the entire library against a protein target, or ligand-based methods. Ligand-based approaches, like pharmacophore modeling, build a 3D model of the essential features required for biological activity and use it to search for matching molecules in a database. nih.govresearchgate.net

De novo design, on the other hand, is a more creative process where new molecules are designed from scratch or by modifying existing scaffolds. acs.org Computational algorithms can build novel structures that are complementary to the shape and chemical environment of a target's binding site. Using the 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole scaffold as a core, these strategies can generate new derivatives with optimized binding properties and potentially improved therapeutic profiles.

In Vitro Biological Target Interaction Profiling of 4 3 Methoxyphenyl 2 Methyl 1,3 Thiazole and Its Analogs

Enzyme Inhibition Assays: Molecular Mechanisms and Potency

The inhibitory action of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole analogs has been evaluated against several key enzymes, demonstrating their potential to modulate critical biological pathways.

Inhibition of Key Metabolic Enzymes (e.g., Lactate (B86563) Dehydrogenase A)

Thiazole (B1198619) derivatives have been identified as a promising class of inhibitors for human lactate dehydrogenase A (hLDHA), an enzyme crucial for the glycolytic pathway in many cancer cells. nih.govnih.gov The upregulation of LDHA allows cancer cells to convert pyruvate (B1213749) to lactate, which is critical for their growth and survival, especially under hypoxic conditions. nih.govacs.org Inhibition of LDHA presents an innovative therapeutic strategy by disrupting tumor glycolysis, reducing the cell's ability to metabolize lactate, and thereby decreasing proliferation and tumor growth. nih.govacs.org

A series of small molecules with a central thiazole scaffold were designed as hLDHA inhibitors. nih.gov In silico molecular docking studies indicated that these compounds could form strong interactions with key residues in the active site of hLDHA, including Ala29, Val30, and Gln99. nih.gov Subsequent biochemical enzyme inhibition assays confirmed the activity of these thiazole derivatives. nih.gov For instance, certain synthesized analogs demonstrated significant anticancer activity in cervical and liver cancer cell lines, with IC50 values in the low micromolar range. nih.gov While direct inhibition data for 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole is not specified, the activity of these analogs underscores the potential of the thiazole core in targeting this metabolic enzyme. Some thiadiazole derivatives, which are structurally related to thiazoles, have also been shown to inhibit mitochondrial lactate dehydrogenase enzymes. nih.gov

Table 1: Anticancer Activity of Select Thiazole Analogs Targeting hLDHA

| Compound | Cell Line | Anticancer Activity (IC₅₀ µM) |

|---|---|---|

| 8b | HeLa | 8.60 |

| 8c | HeLa | 1.65 |

| 8j | HepG2 | 7.90 |

| 8l | HeLa | 2.50 |

| 8m | HepG2 | 5.15 |

Data sourced from a study on thiazole scaffold-based hLDHA inhibitors. nih.gov

Cholinesterase Inhibition Studies

Analogs of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.frtandfonline.comdergipark.org.tr These enzymes are responsible for degrading the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. tandfonline.comdergipark.org.tr

One study on 1,3-thiazole derivatives found that several compounds selectively inhibited AChE over BChE. academie-sciences.fr Compound 7 , which features a fused quinoxaline (B1680401) system, was the most potent inhibitor of AChE with an IC50 value of 91 µM. academie-sciences.fr In another investigation, novel thiazole-piperazine hybrids were synthesized and evaluated, with compounds 10 and 16 showing potent AChE inhibitory activities with IC50 values of 103.24 nM and 108.94 nM, respectively. acs.org Kinetic studies performed on active thiazolylhydrazone derivatives revealed their mechanism of enzyme inhibition, confirming their interaction with the cholinesterase active site. nih.gov These findings highlight that the thiazole scaffold is a viable pharmacophore for designing cholinesterase inhibitors. nih.gov

Receptor Binding Studies: Affinity and Selectivity Profiling

Derivatives of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole have demonstrated notable affinity and selectivity for specific G-protein coupled receptors and ionotropic glutamate (B1630785) receptors.

Research into selective antagonists for human adenosine (B11128) A3 receptors has explored 4-(4-Methoxyphenyl)-2-aminothiazole derivatives, which are positional isomers of the subject compound. nih.gov The methoxy (B1213986) group on the phenyl ring was found to significantly enhance binding affinity and selectivity for the A3 receptor. nih.gov The most potent analog in this series exhibited a Ki value of 0.79 nM at human adenosine A3 receptors, demonstrating antagonistic properties in functional assays. nih.gov

Furthermore, thiazole-carboxamide derivatives bearing methoxyphenyl substituents have been identified as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov These receptors are critical for excitatory neurotransmission in the central nervous system. mdpi.com Patch-clamp analysis on HEK293T cells expressing AMPA receptor subunits showed that these compounds could potently inhibit AMPA-mediated currents. mdpi.com A key analog, TC-2, which contains a 4-methoxyphenyl (B3050149) group, was particularly effective. mdpi.com These derivatives altered receptor kinetics by enhancing deactivation rates, a mechanism that suggests potential for neuroprotection against excitotoxicity. mdpi.com

Table 2: Binding Affinity of a Methoxyphenyl Thiazole Analog at Adenosine Receptors

| Compound | Receptor | Binding Affinity (Kᵢ nM) |

|---|---|---|

| N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide (39) | Human A₃ | 0.79 |

Data sourced from a study on adenosine A3 receptor antagonists. nih.gov

Cell-Based Assays: Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis Induction)

Thiazole analogs have been shown to perturb critical cellular pathways, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.

Studies on various thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govmdpi.com One 3-nitrophenylthiazolyl derivative, compound 4d , was shown to cause a significant increase in both early and late apoptotic cells in the MDA-MB-231 breast cancer cell line, as determined by Annexin V-FITC/PI staining. mdpi.com The mechanism for this compound involved the depolarization of the mitochondrial membrane potential (MMP), indicating an induction of the intrinsic apoptosis pathway. mdpi.com Other research on a hybrid compound containing a thiazole side chain (MSt-2) detailed a mechanism involving the rapid formation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK). nih.gov This was followed by the activation of the extrinsic apoptosis pathway, evidenced by increased Fas expression and caspase-8 activation. nih.gov

In terms of cell cycle perturbation, some thiazole derivatives induce cell cycle arrest at specific phases. nih.govnih.gov For example, certain analogs caused an accumulation of cells in the G0/G1 phase in a leukemia cell line, which was accompanied by an increase in caspase-3 levels, further supporting apoptosis induction. nih.gov Another thiazole compound was found to cause cell cycle arrest in the G1/S phases in MCF-7 breast cancer cells. nih.gov

Microtubule Dynamics Disruption (e.g., Tubulin Polymerization Inhibition)

A significant mechanism of action for some anticancer thiazole analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent cell death. nih.gov

A series of 2,4-disubstituted thiazole derivatives featuring a 4-(3,4,5-trimethoxyphenyl) moiety were specifically evaluated as tubulin polymerization inhibitors. researchgate.net Several of these compounds displayed potent inhibition of tubulin assembly, with IC50 values in the micromolar range, comparable to the known tubulin inhibitor CA-4. researchgate.net Molecular hybrids incorporating a 1,2,4-triazole (B32235) moiety with a thiazole have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis induction via caspase-3 activation. mdpi.com These findings indicate that the thiazole scaffold can be effectively utilized to design agents that target the colchicine (B1669291) binding site of tubulin. mdpi.com

Table 3: Tubulin Polymerization Inhibition by Select Thiazole Analogs

| Compound | Tubulin Polymerization Inhibition (IC₅₀ µM) |

|---|---|

| 2e | 1.98 |

| 2g | 2.15 |

| 2h | 1.87 |

| 2p | 1.74 |

| CA-4 (Reference) | 1.52 |

Data sourced from a study on thiazole derivatives as tubulin polymerization inhibitors. researchgate.net

Antimicrobial Activity: Mechanistic Investigations at a Molecular Level

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. nih.govmdpi.comjchemrev.com The mechanisms underlying this activity are diverse and target fundamental cellular processes in microbes. jchemrev.comresearchgate.net

The mechanisms of antibacterial action for thiazole-based compounds can include the inhibition of cell wall synthesis, depolarization of the cell membrane, and interference with protein and nucleic acid synthesis. jchemrev.com Molecular docking studies on a series of heteroaryl(aryl) thiazole derivatives have suggested a more specific putative mechanism. nih.govresearchgate.net For antibacterial activity against E. coli, the predicted mechanism is the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net

For antifungal activity, the same study proposed that the mechanism involves the inhibition of 14α-lanosterol demethylase. nih.govresearchgate.net This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. nih.gov The antimicrobial potency of these compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MIC).

Table 4: In Vitro Antimicrobial Activity (MIC) of a Select Heteroaryl Thiazole Derivative (Compound 3)

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.47 |

| Bacillus cereus (clinical isolate) | 0.23 |

| Escherichia coli ATCC 25922 | 0.70 |

| Pseudomonas aeruginosa ATCC 27853 | 0.47 |

| Candida albicans ATCC 10231 | >0.94 |

| Aspergillus niger ATCC 16404 | >0.94 |

Data sourced from a study on the antimicrobial activity of new heteroaryl(aryl) thiazole derivatives. nih.gov

Bacterial and Fungal Target Identification

While direct studies on the specific compound 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole are not extensively detailed in the available literature, research on analogous structures provides insight into potential mechanisms of action. Thiazole derivatives have been widely investigated for their antimicrobial properties. nih.gov

Studies on various substituted thiazoles have revealed their potential to inhibit bacterial growth through mechanisms that may involve the disruption of biofilm formation. mersin.edu.tr For instance, certain thiazole nortopsentin analogues have demonstrated the ability to interfere with the initial stages of biofilm development in both Gram-positive and Gram-negative bacteria, with some derivatives showing selectivity for staphylococcal strains. mersin.edu.tr These compounds, however, did not significantly affect the growth of the planktonic (free-living) bacteria, suggesting a specific action on the biofilm lifecycle. mersin.edu.tr

In the context of antifungal activity, thiazole derivatives have been synthesized and evaluated against various pathogenic Candida species. nih.gov The mechanism of action for some of these analogs is proposed to be the inhibition of lanosterol-C14α-demethylase, a key enzyme in the fungal cell membrane biosynthesis pathway. nih.gov This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov Furthermore, some bis-thiazole compounds have shown potent antifungal activity, indicating that the presence of multiple thiazole moieties can enhance efficacy. nih.gov

It is important to note that the specific bacterial and fungal protein targets of 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole itself have not been explicitly identified in the reviewed literature. The information presented here is based on the activities of structurally related thiazole compounds.

Table 1: In Vitro Antibacterial and Antifungal Activity of Selected Thiazole Analogs

| Compound/Analog Class | Target Organism(s) | Observed Effect/Proposed Target | Reference(s) |

| Thiazole Nortopsentin Analogs | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of biofilm formation | mersin.edu.tr |

| 4-Substituted-1,3-thiazole Derivatives | Candida species | Inhibition of lanosterol-C14α-demethylase; damage to fungal cell membrane integrity | nih.gov |

| Bis-thiazole Derivatives | Candida species | Enhanced antifungal activity | nih.gov |

Antioxidant Activity Profiling and Mechanism

The capacity of a compound to counteract oxidative stress is a significant aspect of its pharmacological profile. The antioxidant potential of thiazole derivatives, including those with phenolic substituents, has been a subject of considerable research.

The antioxidant activity of phenolic thiazoles is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, or to chelate transition metals. nih.gov The presence of hydroxyl groups on a phenyl ring attached to the thiazole core is a key structural feature for this activity. nih.gov

While 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole possesses a methoxy group rather than a hydroxyl group on the phenyl ring, studies on related methoxyphenyl-containing heterocyclic compounds suggest that they can still exhibit antioxidant properties. The mechanism for such compounds often involves the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity is typically evaluated through in vitro assays that measure the compound's ability to reduce the DPPH radical.

The antioxidant potential of a molecule can be influenced by the electronic properties of its substituents. For instance, research on a series of phenolic thiazoles indicated that the nature of the substituent on the thiazole ring can modulate the antioxidant and antiradical activity. nih.gov It has been noted that electron-donating groups can enhance this activity. nih.gov

The direct antioxidant profiling and the specific mechanism of action for 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole are not explicitly detailed in the currently available research. The information is inferred from studies on structurally similar compounds.

Table 2: Antioxidant Activity of Structurally Related Thiazole Derivatives

| Compound Class | Assay Method | Mechanism of Action | Reference(s) |

| Phenolic Thiazoles | DPPH radical scavenging, metal chelation | Hydrogen atom transfer, electron transfer, chelation of transition metals | nih.gov |

| Methoxyphenyl-containing heterocycles | DPPH radical scavenging | Free radical scavenging |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 3 Methoxyphenyl 2 Methyl 1,3 Thiazole Derivatives

Systematic Modification of the 3-Methoxyphenyl (B12655295) Moiety and its Impact on Activity

The 3-methoxyphenyl group attached at the C4 position of the thiazole (B1198619) ring is a crucial determinant of biological activity in this class of compounds. The position and number of methoxy (B1213986) substituents on the phenyl ring can dramatically alter the efficacy, particularly in anticancer applications.

Research on related 4-phenylthiazole (B157171) structures highlights the significance of methoxy substitution. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles designed as anticancer agents, the variation of phenyl substituents led to remarkable changes in potency. A derivative featuring a 3,4,5-trimethoxyphenyl group exhibited excellent inhibition against a panel of cancer cell lines, with IC₅₀ values in the low nanomolar range (21-71 nM). nih.gov In contrast, a compound with a 3,5-dimethoxyphenyl group was six-fold less cytotoxic. nih.gov The removal of one or two methoxy groups from the most active compound resulted in a significant loss of activity, underscoring the positive contribution of multiple methoxy substituents. nih.gov

Structural analyses of N-(4-methoxyphenyl)-nitrobenzenesulfonamides further illustrate the conformational impact of the methoxy group. The orientation of the methoxy group can influence intermolecular interactions, such as hydrogen bonding patterns, which are essential for molecular recognition and packing in crystal structures. nih.gov These findings suggest that the 3-methoxy group in 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole plays a dual role: it modulates the electronic properties of the aromatic ring and influences the molecule's preferred conformation, both of which are vital for its biological response.

Table 1: Effect of Phenyl Ring Methoxy Substitution on Anticancer Activity

| Compound ID | "C" Ring Substitution | Average IC₅₀ (nM) | Relative Potency |

| 8f | 3,4,5-Trimethoxyphenyl | 41 | Excellent |

| 8g | 3,5-Dimethoxyphenyl | 261 | Moderate |

| 8e | 3,4-Dimethoxyphenyl | >20,000 | Inactive |

| 8b | 4-Methoxyphenyl (B3050149) | >20,000 | Inactive |

| 8c | 3-Methoxyphenyl | >20,000 | Inactive |

| 8d | 4-Hydroxyphenyl | >20,000 | Inactive |

| Data sourced from a study on 4-substituted methoxybenzoyl-aryl-thiazoles. nih.gov |

Elucidation of Substituent Effects at the 2-Methyl Position of the Thiazole Ring

The 2-methyl group of the thiazole is a key site for structural modification, and altering this substituent can significantly modulate biological activity. Structure-activity relationship (SAR) studies have shown that while the methyl group is often a good starting point, replacing it with other functionalities can enhance potency, selectivity, or other pharmacological properties.